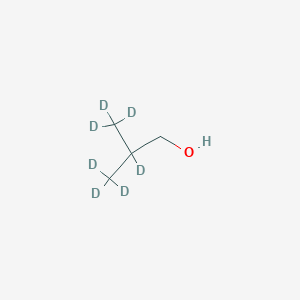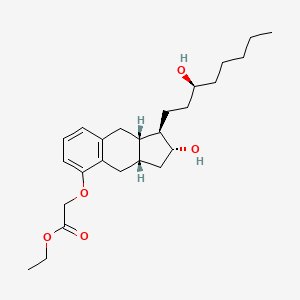
D-Alanine-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Alanine-15N: is an isotopically labeled form of D-Alanine, where the nitrogen atom is replaced with the nitrogen-15 isotope. This compound is used extensively in scientific research due to its unique properties, particularly in studies involving nitrogen metabolism and protein synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Alanine-15N can be synthesized through various methods, including microbial fermentation and chemical synthesis. One common method involves the incorporation of nitrogen-15 into the amino acid through microbial fermentation using nitrogen-15 labeled ammonia as a nitrogen source . Another method involves the chemical reductive amination of pyruvate with nitrogen-15 labeled ammonia .
Industrial Production Methods: Industrial production of this compound typically involves large-scale microbial fermentation processes. These processes are optimized to maximize the incorporation of nitrogen-15 into the amino acid, ensuring high isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions: D-Alanine-15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce pyruvate and nitrogen-15 labeled ammonia.
Reduction: It can be reduced to produce nitrogen-15 labeled alanine derivatives.
Substitution: this compound can undergo substitution reactions where the amino group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are used under specific conditions.
Major Products:
Oxidation: Pyruvate and nitrogen-15 labeled ammonia.
Reduction: Nitrogen-15 labeled alanine derivatives.
Substitution: Various nitrogen-15 labeled amino acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: D-Alanine-15N is used in studies involving nitrogen metabolism and protein synthesis. It serves as a tracer in metabolic studies to understand the pathways and mechanisms of nitrogen incorporation in various biochemical processes .
Biology: In biological research, this compound is used to study the role of D-Alanine in bacterial cell wall synthesis. It helps in understanding the mechanisms of antibiotic resistance and the development of new antibiotics .
Medicine: this compound is used in medical research to study the metabolism of amino acids in various diseases. It is also used in the development of diagnostic tools and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of isotopically labeled compounds for various applications, including pharmaceuticals and agrochemicals .
Mecanismo De Acción
D-Alanine-15N exerts its effects by incorporating into metabolic pathways involving nitrogen. It acts as a tracer, allowing researchers to track the incorporation and transformation of nitrogen in various biochemical processes. The molecular targets and pathways involved include nitrogen metabolism pathways and protein synthesis mechanisms .
Comparación Con Compuestos Similares
L-Alanine-15N: Another isotopically labeled form of alanine, but with a different stereochemistry.
D-Alanine-13C: An isotopically labeled form of D-Alanine with carbon-13 instead of nitrogen-15.
L-Alanine-13C: An isotopically labeled form of L-Alanine with carbon-13.
Uniqueness: D-Alanine-15N is unique due to its specific isotopic labeling with nitrogen-15, which makes it particularly useful in studies involving nitrogen metabolism. Its stereochemistry also makes it distinct from L-Alanine-15N, providing different insights into biochemical processes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of D-Alanine-15N can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further modified to yield the final product. The key steps in this pathway include the synthesis of 15N-labeled ammonium chloride, the conversion of this compound into 15N-labeled cyanide, and the subsequent reaction of cyanide with appropriate reagents to yield D-Alanine-15N.", "Starting Materials": [ "15N-labeled ammonium chloride", "Sodium cyanide", "Hydrogen cyanide", "Sodium borohydride", "D-Alanine", "Hydrochloric acid", "Sodium hydroxide", "Deionized water" ], "Reaction": [ "Step 1: Synthesis of 15N-labeled ammonium chloride", "a. Dissolve 15N-labeled ammonium sulfate in deionized water", "b. Add sodium hydroxide to the solution to adjust the pH to 7-8", "c. Add 15N-labeled sodium chloride to the solution and stir for 1 hour", "d. Filter the solution to remove any precipitates and collect the filtrate", "e. Evaporate the filtrate to dryness to obtain 15N-labeled ammonium chloride", "Step 2: Conversion of 15N-labeled ammonium chloride to 15N-labeled cyanide", "a. Dissolve 15N-labeled ammonium chloride in deionized water", "b. Add sodium hydroxide to the solution to adjust the pH to 11-12", "c. Add sodium borohydride to the solution and stir for 1 hour", "d. Add hydrogen cyanide to the solution and stir for 1 hour", "e. Filter the solution to remove any precipitates and collect the filtrate", "f. Evaporate the filtrate to dryness to obtain 15N-labeled cyanide", "Step 3: Synthesis of D-Alanine-15N", "a. Dissolve D-Alanine in deionized water", "b. Adjust the pH of the solution to 9-10 using sodium hydroxide", "c. Add 15N-labeled cyanide to the solution and stir for 1 hour", "d. Acidify the solution with hydrochloric acid to pH 2-3", "e. Filter the solution to remove any precipitates and collect the filtrate", "f. Evaporate the filtrate to dryness to obtain D-Alanine-15N" ] } | |
Número CAS |
287476-24-8 |
Fórmula molecular |
C₃H₇¹⁵NO₂ |
Peso molecular |
90.09 |
Sinónimos |
(2R)-2-(Amino)propanoic Acid-15N; (R)-2-Aminopropanoic Acid-15N; (R)-Alanine-15N; 2: PN: RU2506269 PAGE: 13 Claimed Sequence; Ba 2776-15N; D(-)-α-Alanine-15N; D-(-)-Alanine-15N; D-α-Alanine-15N; NSC 158286-15N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol](/img/structure/B1144899.png)
![(3R,4S,5R)-2-[(4S,5S,6R)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1144900.png)
![N-[4-[3-[2-Amino-4-(formylamino)-1,6-dihydro-6-oxo-5-pyrimidinyl]-3-oxopropyl]benzoyl]-L-glutamic Acid](/img/structure/B1144906.png)



